Einecs 281-179-4
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Overview
Description
Preparation Methods
The synthesis of Einecs 281-179-4 involves multiple steps, including the formation of the imidazo[4,5-b]quinoxalinium core and subsequent chlorination and alkylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Einecs 281-179-4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 281-179-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Einecs 281-179-4 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. Its effects are mediated through the disruption of cellular functions, including DNA replication and protein synthesis .
Comparison with Similar Compounds
Einecs 281-179-4 can be compared with other similar compounds, such as:
1H-Imidazo[4,5-b]quinoxaline: A core structure similar to this compound but without the additional chlorination and alkylation.
6,7-Dichloro-1H-imidazo[4,5-b]quinoxaline: A simpler derivative with fewer substituents.
2,3-Dichloroquinoxaline: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83890-95-3 |
---|---|
Molecular Formula |
C40H36Cl4N8O3S |
Molecular Weight |
850.6 g/mol |
IUPAC Name |
6,7-dichloro-2-[3-[6,7-dichloro-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]propylidene]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H29Cl4N8.C7H8O3S/c1-5-12-42-28(43(13-6-2)31-30(42)38-24-16-20(34)21(35)17-25(24)39-31)10-9-11-29-44(14-7-3)32-33(45(29)15-8-4)41-27-19-23(37)22(36)18-26(27)40-32;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10,16-19H,1-4,9,11-15H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
AOIMNKXOGKTTDL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C=CCN1C(=[N+](C2=NC3=CC(=C(C=C3N=C21)Cl)Cl)CC=C)CCC=C4N(C5=NC6=CC(=C(C=C6N=C5N4CC=C)Cl)Cl)CC=C |
Origin of Product |
United States |
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